N2,N3-Di-tert-butylbutane-2,3-diamine
Overview
Description
N2,N3-Di-tert-butylbutane-2,3-diamine is an organic compound with the molecular formula C12H28N2 . It belongs to the chemical family of organic amines .
Molecular Structure Analysis
The molecule contains a total of 41 bonds, including 13 non-hydrogen bonds, 5 rotatable bonds, and 2 secondary aliphatic amines . It consists of 42 atoms: 28 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 200.36400 . The exact mass is 200.22500 . The compound has a PSA (Polar Surface Area) of 24.06000 and a LogP of 3.32140 .Scientific Research Applications
Synthesis and Applications in Thin Film Technologies
N2,N3-Di-tert-butylbutane-2,3-diamine has been utilized in the synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) precursors for Atomic Layer Deposition (ALD) of thin films, particularly useful for films containing germanium or tin. These compounds, including racemic Ge(II) or Sn(II) cyclic amides made from this compound, have shown effectiveness in depositing monosulfides like GeS or SnS, and polycrystalline SnO2, showcasing their potential in electronics and nanotechnology (Kim et al., 2014).
Catalytic Applications
This chemical has been involved in catalytic processes, notably in the Pd(0)- and Cu(I)-catalyzed diaminations of olefins. These reactions utilize di-tert-butyldiaziridinone and related analogues, enabling the formation of various important compounds like imidazolidinones and cyclic guanidines. The research highlights the compound's role in promoting regioselectivity and high yields in these catalytic processes, which are valuable in synthetic organic chemistry (Zhu et al., 2014).
Chiral Auxiliary in Asymmetric Synthesis
This compound has been effectively employed as a chiral auxiliary in asymmetric synthesis. It has been used in the Cu(II)-catalyzed asymmetric Henry reaction, yielding high enantioselectivity and excellent yields. This underscores its significance in the field of chiral chemistry, particularly in the synthesis of enantiomerically enriched compounds (Cho et al., 2019).
Biomimetic Models and DNA Interactions
Studies involving dinuclear copper(II) complexes with derivative triazine ligands, including this compound, have demonstrated their utility as biomimetic models for catechol oxidases and nucleases. These complexes exhibit significant DNA cleavage activity and interact with DNA through minor grooves, highlighting their potential in biochemical and pharmacological research (Silva et al., 2020).
Safety and Hazards
N2,N3-Di-tert-butylbutane-2,3-diamine can cause moderate irritation to the skin, eyes, and respiratory tract . In case of exposure, it’s recommended to flush the eyes with water, wash the affected skin area, and seek medical attention . If inhaled, the victim should be moved to fresh air and monitored for respiratory problems .
Future Directions
Properties
IUPAC Name |
2-N,3-N-ditert-butylbutane-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-9(13-11(3,4)5)10(2)14-12(6,7)8/h9-10,13-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPBYALUNVNGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578153 | |
Record name | N~2~,N~3~-Di-tert-butylbutane-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167987-07-6 | |
Record name | N~2~,N~3~-Di-tert-butylbutane-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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